molecular formula C9H13N3O3 B014942 5-(Dimethylaminomethylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione CAS No. 35824-98-7

5-(Dimethylaminomethylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione

Cat. No. B014942
CAS RN: 35824-98-7
M. Wt: 211.22 g/mol
InChI Key: MKPRCBKEKIEJMJ-UHFFFAOYSA-N
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Description

The compound “5-(Dimethylaminomethylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione” is not well-documented in the literature. However, it appears to be a complex organic compound likely containing functional groups such as amines and carbonyls12.



Synthesis Analysis

Unfortunately, there is no specific information available on the synthesis of “5-(Dimethylaminomethylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione”. However, similar compounds have been synthesized through various methods, including the reaction of amines with carbonyl compounds3.



Molecular Structure Analysis

The molecular structure of “5-(Dimethylaminomethylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione” is not readily available. However, the structure can be inferred from its name. It likely contains a diazinane ring, which is a six-membered ring with two nitrogen atoms, and it also has dimethylamine and carbonyl groups43.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “5-(Dimethylaminomethylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione”. However, similar compounds can undergo a variety of reactions, including redox reactions, precipitation reactions, and single and double replacement reactions56.



Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(Dimethylaminomethylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione” are not readily available. However, similar compounds’ properties can be influenced by factors such as molecular structure, functional groups, and intermolecular forces89.


Safety And Hazards

The safety data sheet for a similar compound, 5-(4-Dimethylaminobenzylidene)rhodanine, suggests that it may cause eye irritation and may be harmful if swallowed or inhaled10. However, the specific hazards associated with “5-(Dimethylaminomethylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione” are not documented.


Future Directions

There is no specific information available on the future directions of research involving “5-(Dimethylaminomethylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione”. However, the development and study of new organic compounds is a vibrant field of research with potential applications in various areas such as medicine, materials science, and environmental science11.


properties

IUPAC Name

5-(dimethylaminomethylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3/c1-10(2)5-6-7(13)11(3)9(15)12(4)8(6)14/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPRCBKEKIEJMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CN(C)C)C(=O)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70313013
Record name 5-(dimethylaminomethylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70313013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Dimethylaminomethylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione

CAS RN

35824-98-7
Record name NSC265536
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=265536
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(dimethylaminomethylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70313013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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